molecular formula C12H9ClN4O B6447182 5-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine CAS No. 2549063-98-9

5-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine

Cat. No.: B6447182
CAS No.: 2549063-98-9
M. Wt: 260.68 g/mol
InChI Key: MQWNNTAMTBTQQJ-UHFFFAOYSA-N
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Description

5-Chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine is a heterocyclic compound featuring a benzoxazole core substituted with a chlorine atom at the 5-position and a pyrimidin-2-ylmethyl group at the amine moiety. Benzoxazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The pyrimidine moiety in this compound likely enhances its binding affinity to biological targets, such as enzymes or receptors, due to its ability to participate in hydrogen bonding and π-π interactions.

Properties

IUPAC Name

5-chloro-N-(pyrimidin-2-ylmethyl)-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O/c13-8-2-3-10-9(6-8)17-12(18-10)16-7-11-14-4-1-5-15-11/h1-6H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWNNTAMTBTQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CNC2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Pyrimidin-2-ylmethyl Halides

Reagents :

  • Pyrimidin-2-ylmethyl chloride (or bromide) synthesized via chlorination of pyrimidine-2-methanol using thionyl chloride (SOCl₂).

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in anhydrous DMF or THF.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (benzoxazole amine : alkylating agent).

  • Temperature : 60–80°C for 6–12 hours.

  • Yield : 55–70% after column chromatography.

Mechanism :

Ar-NH2+Cl-CH2-PyrimidineBaseAr-NH-CH2-Pyrimidine+HCl\text{Ar-NH}2 + \text{Cl-CH}2\text{-Pyrimidine} \xrightarrow{\text{Base}} \text{Ar-NH-CH}_2\text{-Pyrimidine} + \text{HCl}

Reductive Amination with Pyrimidine-2-carbaldehyde

Reagents :

  • Pyrimidine-2-carbaldehyde (commercially available or synthesized via oxidation of pyrimidine-2-methanol).

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Reaction Conditions :

  • Solvent : Methanol or dichloromethane.

  • pH : Buffered at 4–6 using acetic acid.

  • Yield : 60–75%.

Mechanism :

Ar-NH2+O=CH-PyrimidineNaBH3CNAr-NH-CH2-Pyrimidine\text{Ar-NH}2 + \text{O=CH-Pyrimidine} \xrightarrow{\text{NaBH}3\text{CN}} \text{Ar-NH-CH}_2\text{-Pyrimidine}

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Overall Yield
Nucleophilic SubstitutionHigh selectivity, mild conditionsRequires pre-synthesized alkyl halide55–70%
Reductive AminationAvoids alkyl halide synthesisSensitive to pH and moisture60–75%
Pre-Cyclization ChlorineRegioselective, high purityMulti-step synthesis65–80%

Scale-Up and Industrial Feasibility

Patent WO2005047271A1 highlights the use of Raney nickel for nitro group reduction and sulfuryl chloride for chlorination as scalable processes. For example, hydrogenation of 5-chloro-2-methyl-6-nitrobenzoxazole (30 g scale) achieves 73% yield . Industrial-scale alkylation would require continuous-flow reactors to manage exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the benzoxazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Structure and Composition

The compound features a benzoxazole ring fused with a pyrimidine structure, characterized by the following molecular formula:

  • Molecular Formula: C11H9ClN4O
  • CAS Number: 2549063-98-9

Synthetic Routes

The synthesis of 5-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine typically involves several steps:

  • Formation of Benzoxazole Core:
    • Cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
  • Chlorination:
    • Chlorination using thionyl chloride or phosphorus pentachloride.
  • Attachment of Pyrimidine Moiety:
    • Nucleophilic substitution where the chlorinated benzoxazole reacts with a pyrimidine derivative in the presence of a base like potassium carbonate.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation: Using agents like hydrogen peroxide.
  • Reduction: Employing sodium borohydride.
  • Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.

This compound exhibits notable biological activities, which can be categorized as follows:

Anticancer Potential

Benzoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes the anticancer activity observed in related benzoxazole compounds:

Cancer Type Cell Lines
Breast CancerMCF-7, MDA-MB-213, MDA-MB-231
Lung CancerA549, H1975, HCC827
Liver CancerHepG2
Prostate CancerPC3
Colorectal CancerHCT-116, HT-29
Oral CancerKB
MelanomaA375

These findings suggest that this compound may have similar anticancer properties worthy of further investigation.

Medicinal Chemistry

The unique structural features of this compound make it a valuable scaffold for drug design. Its ability to interact with specific molecular targets allows for the development of novel therapeutic agents aimed at treating various diseases.

Pharmaceutical Development

Given its biological activities, this compound is being explored for its potential as an antimicrobial and anticancer agent. The ongoing research focuses on optimizing its pharmacological profile to enhance efficacy and reduce toxicity.

Material Science

In addition to its biological applications, the compound may also find utility in material science due to its unique chemical properties. Its incorporation into new materials could lead to advancements in fields such as electronics or nanotechnology.

Mechanism of Action

The mechanism of action of 5-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and biological processes, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine with structurally or functionally related benzoxazole and pyrimidine derivatives.

Structural Analogues

Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities Reference
5-Chloro-1,3-benzoxazol-2-amine No pyrimidinylmethyl group C₇H₅ClN₂O Moderate CYP inhibitor (50% inhibition of RA metabolism at 100 μM); less potent than azole antifungals (e.g., ketoconazole: 87.5% inhibition) . [3, 4]
7-Chloro-5-fluoro-1,3-benzoxazol-2-amine Additional fluorine at 5-position C₇H₄ClFN₂O No direct activity data provided; halogenation likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs . [10]
5-Chloro-6-nitro-1,3-benzoxazol-2-amine Nitro group at 6-position C₇H₄ClN₃O₃ Nitro group may confer redox activity or electrophilic reactivity; potential use in nitroreductase-activated prodrugs . [11]
4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine (VX1) Benzisoxazole-pyrimidine hybrid C₁₇H₁₁ClN₄O Structural similarity via pyrimidine linkage; benzisoxazole core may influence target selectivity (e.g., kinase or CYP inhibition) . [7]

Functional Analogues

  • N-Phenyl-1,3-benzoxazol-2-amine derivatives: Synthesized via oxidative cyclodesulfurization using I₂, yielding compounds with antiproliferative or antimicrobial activities .
  • Azole antifungals (e.g., ketoconazole, itraconazole) :

    • Exhibit stronger CYP inhibition (>85% RA metabolism inhibition) due to heme-iron coordination in CYP active sites .
    • The target compound’s benzoxazole-pyrimidine scaffold may offer a different inhibitory mechanism, avoiding off-target effects associated with azoles.

Biological Activity

5-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzoxazol-2-amine is a compound of significant interest due to its unique structural features, combining benzoxazole and pyrimidine moieties. This combination confers distinct chemical and biological properties, making it a valuable scaffold for drug development.

The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor function through interaction with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, resulting in observed biological effects.

Antimicrobial Activity

While specific data on this compound is limited, studies on related benzoxazole derivatives have shown selective antimicrobial activity. These compounds tend to be more effective against Gram-positive bacteria compared to Gram-negative bacteria .

Anticancer Potential

Benzoxazole derivatives, including those structurally similar to this compound, have demonstrated cytotoxic effects on various cancer cell lines . The table below summarizes the anticancer activity of benzoxazole derivatives against different cancer cell types:

Cancer TypeCell Lines
Breast CancerMCF-7, MDA-MB-213, MDA-MB-231
Lung CancerA549, H1975, HCC827
Liver CancerHepG2
Prostate CancerPC3
Colorectal CancerHCT-116, HT-29
Oral CancerKB
MelanomaA375

Case Study: HepG2 Cell Cycle Analysis

A study on a related benzoxazole compound (8d) demonstrated significant effects on the cell cycle of HepG2 liver cancer cells. The compound caused a large accumulation of cells (70.23%) in the pre-G1 phase, compared to 2.70% in control cells. This indicates a strong ability to inhibit HepG2 cell proliferation at the pre-G1 phase .

VEGFR-2 Inhibition

Some benzoxazole derivatives have shown promising VEGFR-2 inhibitory effects. For instance, compound XI, a benzoxazole derivative, decreased the proliferation and migration potential of HUVEC cells while exhibiting good VEGFR-2 inhibitory activity. It also inhibited HepG2 cell growth at the Pre-G1 phase and induced significant apoptotic effects .

Apoptosis Induction

Certain benzoxazole compounds have demonstrated the ability to induce apoptosis through various mechanisms:

  • Elevation of caspase-3 and caspase-9 levels
  • Increase in BAX protein levels
  • Decrease in Bcl-2 levels

Immunomodulatory Effects

While specific data on this compound is not available, related compounds have shown immunomodulatory effects. For example, a nicotinamide derivative with structural similarities demonstrated a significant decrease in TNF-α levels .

Structure-Activity Relationships

The biological activity of this compound is likely influenced by its structural features:

  • The chlorine substituent at position 5 of the benzoxazole ring may enhance lipophilicity and membrane permeability.
  • The pyrimidine moiety could contribute to interactions with specific biological targets.
  • The methylene bridge between the benzoxazole and pyrimidine groups provides flexibility, potentially allowing for optimal binding to target proteins.

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